Spectroscopic Characterization of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate: A Comprehensive Technical Guide
Spectroscopic Characterization of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate: A Comprehensive Technical Guide
Executive Summary
(R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate (CAS: 3205-33-2) is a highly crystalline chiral ester extensively utilized in stereochemical analysis, chiral resolution, and as a reference standard in advanced spectroscopic workflows[1]. The molecule’s architecture—bridging a chiral benzylic center with a profoundly electron-deficient 3,5-dinitrophenyl moiety—yields distinct, highly resolved spectroscopic signatures. This whitepaper provides an in-depth technical analysis of the compound's spectroscopic properties, detailing the causality behind its spectral features and providing field-proven, self-validating protocols for its characterization.
Structural & Electronic Context
To accurately interpret the spectroscopic data of (R)-(-)-1-phenylethyl 3,5-dinitrobenzoate, one must first understand the electronic cross-talk within the molecule. The 3,5-dinitrobenzoate group acts as a powerful electron-withdrawing system due to the combined inductive (-I) and resonance (-M) effects of the two nitro groups. This electron deficiency propagates through the ester linkage, creating a strong anisotropic deshielding zone that dramatically impacts the chemical shifts of the adjacent chiral benzylic center[2]. Furthermore, this electron-deficient aromatic ring readily forms charge-transfer complexes with electron-rich donors, a property that can be exploited in UV-Vis and chiroptical spectroscopy.
Fig 1. Causality of electronic effects driving the distinct NMR chemical shifts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for confirming both the structural connectivity and the stereochemical integrity of the compound.
Mechanistic Insights into Chemical Shifts
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The 3,5-Dinitrophenyl Protons: The protons on the dinitro-substituted ring are highly deshielded. The para proton (H-4') is flanked by two nitro groups, shifting it to a triplet at ~9.22 ppm. The ortho protons (H-2', H-6') appear as a doublet at ~9.15 ppm. This extreme downfield shift is a direct consequence of the removal of electron density from the aromatic π -system[3].
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The Benzylic Methine Proton: In the parent alcohol ((R)-1-phenylethanol), the benzylic proton resonates around 4.8 ppm. Upon esterification with the 3,5-dinitrobenzoyl group, this proton is thrust into the deshielding cone of the ester carbonyl, shifting it dramatically downfield to a quartet at ~6.20 ppm.
Quantitative Data Synthesis
Table 1: 1 H NMR Spectral Assignments (CDCl 3 , 400 MHz)
| Proton(s) | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| H-4' | ~9.22 | Triplet (t) | 2.1 | 1H | Dinitro Ar (Para to ester) |
| H-2', H-6' | ~9.15 | Doublet (d) | 2.1 | 2H | Dinitro Ar (Ortho to ester) |
| H-Ar | 7.30 - 7.50 | Multiplet (m) | - | 5H | Phenyl ring protons |
| CH | ~6.20 | Quartet (q) | 6.6 | 1H | Chiral benzylic methine |
| CH 3 | ~1.75 | Doublet (d) | 6.6 | 3H | Methyl adjacent to chiral center |
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups. The spectrum is dominated by the ester and nitro functionalities. The physical characteristics of the compound (melting point 122-125 ºC) make it highly amenable to solid-state ATR-FTIR analysis[4].
Causality of Vibrational Modes
The asymmetric and symmetric stretching of the NO 2 groups occurs at ~1545 cm −1 and ~1345 cm −1 , respectively. The ester carbonyl (C=O) stretch is observed at ~1725 cm −1 . The exact position of the carbonyl stretch is slightly elevated compared to aliphatic esters due to the lack of resonance donation from the highly electron-deficient dinitrophenyl ring, which strengthens the C=O double bond character.
Table 2: Key FT-IR Vibrational Frequencies
| Wavenumber (cm −1 ) | Intensity | Functional Group | Vibrational Mode |
| ~1725 | Strong | Ester C=O | Stretching |
| ~1545 | Strong | Nitro (NO 2 ) | Asymmetric Stretching |
| ~1345 | Strong | Nitro (NO 2 ) | Symmetric Stretching |
| ~1275 | Strong | Ester C-O-C | Asymmetric Stretching |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causal explanation for the experimental choice, ensuring the resulting data is robust and artifact-free.
Protocol A: High-Resolution NMR Acquisition
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Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl 3 provides a non-polar environment that prevents hydrogen-bonding artifacts, while TMS serves as an absolute 0.00 ppm reference point.
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Filtration: Pass the solution through a 0.2 µm PTFE syringe filter into a 5 mm NMR tube. Causality: Eliminating microscopic particulates prevents localized magnetic field inhomogeneities, which is critical for resolving the fine 2.1 Hz meta-coupling of the dinitro protons.
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Acquisition: Run a standard 1 H 1D sequence with 16 scans and a relaxation delay (D1) of 2.0 seconds.
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Self-Validation Check: Integrate the spectrum. The protocol validates itself if the integration ratio of the dinitro doublet (~9.15 ppm) to the benzylic quartet (~6.20 ppm) is exactly 2:1. Any deviation indicates incomplete derivatization or sample degradation.
Protocol B: FT-IR Spectroscopic Analysis (ATR Method)
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Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and collect a background spectrum against ambient air.
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Sample Application: Place ~2-3 mg of the crystalline solid directly onto the crystal.
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Compression: Lower the pressure anvil until the clutch clicks. Causality: Intimate physical contact is required because the evanescent IR wave only penetrates 0.5 to 2 µm into the sample matrix. Poor contact results in artificially low signal-to-noise ratios.
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Self-Validation Check: Verify the intensity ratio of the C=O stretch (~1725 cm −1 ) to the NO 2 asymmetric stretch (~1545 cm −1 ). Because these functional groups are fixed in a 1:2 stoichiometric ratio within the molecule, their relative absorbance intensities should remain strictly constant across pure batches.
Analytical Workflow Visualization
The integration of these spectroscopic techniques forms a comprehensive analytical pipeline. The workflow below illustrates the progression from sample preparation to structural validation.
Fig 2. Multimodal spectroscopic workflow for the characterization of the target compound.
References
- National Institutes of Health. "(R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate - PubChem Compound Summary." PubChem.
- Echemi. "(S)-(+)-1-PHENYLETHYL3,5-DINITROBENZOATE Properties and Characterization." Echemi.
- University of California, Riverside. "Specific SOPs - Chemical Inventory and Safety." UCR EHS.
- Beilstein Journal of Organic Chemistry. "Copper-catalyzed intermolecular oxyamination of olefins using carboxylic acids and O-benzoylhydroxylamines." Beilstein Journals.
